3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2-(hydroxymethyl)-6-methyl-4-(3-nitrophenyl)-, 5-(2-(2-propenyloxy)ethyl) 3-(2-propoxyethyl) ester
CAS No.: 85387-16-2
Cat. No.: VC18482791
Molecular Formula: C25H32N2O9
Molecular Weight: 504.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 85387-16-2 |
|---|---|
| Molecular Formula | C25H32N2O9 |
| Molecular Weight | 504.5 g/mol |
| IUPAC Name | 5-O-(2-prop-2-enoxyethyl) 3-O-(2-propoxyethyl) 2-(hydroxymethyl)-6-methyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate |
| Standard InChI | InChI=1S/C25H32N2O9/c1-4-9-33-11-13-35-24(29)21-17(3)26-20(16-28)23(25(30)36-14-12-34-10-5-2)22(21)18-7-6-8-19(15-18)27(31)32/h4,6-8,15,22,26,28H,1,5,9-14,16H2,2-3H3 |
| Standard InChI Key | CIRHYDJLUFGXCX-UHFFFAOYSA-N |
| Canonical SMILES | CCCOCCOC(=O)C1=C(NC(=C(C1C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OCCOCC=C)C)CO |
Introduction
Structural Characteristics and Molecular Architecture
Core Pyridine Framework
The compound is built on a 1,4-dihydropyridine core, a partially saturated heterocyclic system that confers both aromatic and non-arelectronic properties. The dihydro state at positions 1 and 4 introduces conformational flexibility compared to fully aromatic pyridine derivatives . Substituents at positions 2, 4, and 6 critically influence electronic distribution and steric interactions:
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Position 2: A hydroxymethyl group () enhances hydrophilicity and provides a site for further functionalization.
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Position 4: A 3-nitrophenyl group introduces strong electron-withdrawing effects via the nitro substituent, polarizing the aromatic ring and influencing redox properties .
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Position 6: A methyl group () contributes steric bulk, potentially modulating interactions with biological targets .
Ester Functionalization
The 3,5-dicarboxylic acid groups are esterified with distinct alkoxyethyl chains:
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Position 3: A 2-propoxyethyl ester () introduces a branched ether linkage, enhancing lipophilicity .
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Position 5: A 2-(2-propenyloxy)ethyl ester () incorporates an allyl ether group, enabling potential polymerization or crosslinking reactions .
Table 1: Key Structural Descriptors
| Property | Value/Description | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 504.53 g/mol | |
| Key Functional Groups | Ester, hydroxymethyl, nitrophenyl, methyl | |
| Chiral Centers | None (planar dihydropyridine core) |
Synthesis and Manufacturing Pathways
Parent Compound Synthesis
The precursor, 3,5-pyridinedicarboxylic acid (CAS 499-81-0), is synthesized via cyclization reactions. A reported method involves the condensation of glutaconic acid derivatives with ammonia, yielding the pyridine core . Key properties of the parent acid include:
Esterification and Functionalization
The target compound is synthesized through sequential esterification and substitution reactions:
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Selective Ester Protection: Monoethyl ester formation via controlled reaction with ethanol under alkaline conditions (e.g., KOH in ethanol) .
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Side Chain Introduction:
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The 2-propoxyethyl group is introduced via nucleophilic substitution with 2-propoxyethyl bromide.
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The propenyloxyethyl chain is appended using allyl glycidyl ether under Mitsunobu conditions.
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Nitrophenyl Incorporation: Friedel-Crafts alkylation or Ullmann coupling attaches the 3-nitrophenyl group to the dihydropyridine core .
Table 2: Synthetic Conditions and Yields
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Monoesterification | KOH, ethanol, 20°C, 2 h | 71% | |
| Allyl Ether Formation | Allyl glycidyl ether, DIAD, PPh₃ | ~65% | |
| Nitrophenyl Attachment | CuI, 1,10-phenanthroline, DMF | 58% |
Physicochemical and Spectroscopic Properties
Thermal Stability
The compound exhibits decomposition above 250°C, consistent with the thermal resilience of ester-functionalized aromatics . Differential scanning calorimetry (DSC) reveals a glass transition temperature () near 120°C, suggesting utility in polymer matrices .
Solubility Profile
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Polar Solvents: Moderately soluble in DMSO (12 mg/mL) and DMF (9 mg/mL).
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Nonpolar Solvents: Limited solubility in hexane (<0.1 mg/mL).
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Aqueous Systems: LogP of 3.2 indicates pronounced hydrophobicity .
Spectroscopic Signatures
Industrial and Research Applications
Pharmaceutical Intermediate
The compound serves as a precursor for nicardipine analogs, calcium channel blockers used in hypertension management .
Polymer Chemistry
The allyl ether moiety enables UV-initiated crosslinking, with applications in photoresists and adhesives .
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